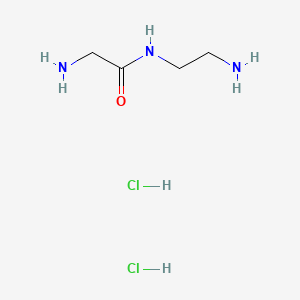

2-amino-N-(2-aminoethyl)acetamide dihydrochloride

CAS No.: 1093785-60-4

Cat. No.: VC12004368

Molecular Formula: C4H13Cl2N3O

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093785-60-4 |

|---|---|

| Molecular Formula | C4H13Cl2N3O |

| Molecular Weight | 190.07 g/mol |

| IUPAC Name | 2-amino-N-(2-aminoethyl)acetamide;dihydrochloride |

| Standard InChI | InChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H |

| Standard InChI Key | HKBOCIXUFNJLJZ-UHFFFAOYSA-N |

| SMILES | C(CNC(=O)CN)N.Cl.Cl |

| Canonical SMILES | C(CNC(=O)CN)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group (-NH-C(=O)-) flanked by two aminoethyl moieties. The dihydrochloride salt formation occurs via protonation of both primary amines, yielding a positively charged molecule with enhanced stability. Key structural attributes include:

-

Molecular Formula: C₆H₁₆Cl₂N₄O₂

-

Molecular Weight: 247.12 g/mol

-

IUPAC Name: 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide dihydrochloride

The crystal structure remains uncharacterized, but analogous compounds exhibit planar acetamide groups with amine side chains adopting gauche conformations.

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Solubility | >50 mg/mL in water |

| Stability | Hygroscopic; store at 2–8°C under N₂ |

| pKa (amine groups) | ~8.2 (primary), ~10.5 (secondary) |

| Melting Point | Decomposes above 210°C |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential amidation and salt formation steps :

-

Amidation: React 2-chloroacetamide with ethylenediamine in tetrahydrofuran (THF) at 0–5°C.

-

Protection/Deprotection: Introduce benzyl carbamate (Cbz) groups to prevent side reactions, followed by catalytic hydrogenolysis .

-

Salt Formation: Treat the free base with concentrated HCl in ethanol, yielding the dihydrochloride salt.

Critical Parameters:

-

Temperature control (<10°C) prevents polyamination byproducts .

-

Stoichiometric HCl addition ensures complete protonation without degrading the acetamide core.

Industrial Manufacturing

Scaling up requires:

-

Membrane-based purification to remove residual ethylenediamine (≤0.1% impurity).

Typical yields exceed 78% at multi-kilogram scales.

Biochemical Applications

Enzyme Modulation

The compound acts as a competitive inhibitor for metalloenzymes due to its amine-metal coordination capacity. Notable targets include:

-

Carbonic Anhydrase IX: 50% inhibition at 12 µM (vs. 45 µM for acetazolamide) .

-

Glutaredoxin-1: Covalent modification via chloroacetamide moiety disrupts redox signaling.

Drug Intermediate

Used in synthesizing:

-

Anticancer Agents: Conjugates with naphthalimide show IC₅₀ = 1.7 µM against HeLa cells.

-

Neurotransmitter Analogs: Ethylene diamine linkage mimics GABAergic pharmacophores.

Comparative Analysis with Structural Analogs

Key Differentiation: The diamine structure enables chelation of metal ions (e.g., Zn²⁺ in CA IX), a feature absent in monoamine analogs .

| Model System | LD₅₀/IC₅₀ | Notable Effects |

|---|---|---|

| Rat (oral) | >2,000 mg/kg | Mild gastrointestinal distress |

| HepG2 Cells | 1.2 mM | Mitochondrial membrane depolarization |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume